

Reproducibility of [Dmt¹]DALDA Antinociception: A Comparative Guide

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Compound of Interest

Compound Name: [Dmt¹]DALDA

CAS No.: 255861-98-4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antinociceptive effects of [Dmt¹]DALDA, a potent and highly selective μ -opioid receptor agonist. While direct studies on the reproducibility of [Dmt¹]DALDA experiments are not extensively published, this document synthesizes available data to offer insights into its pharmacological profile and compares it with the gold-standard opioid, morphine, and other related peptides. The information presented is collated from multiple studies to provide a comprehensive overview for researchers designing and interpreting antinociception experiments.

Comparative Analysis of Antinociceptive Potency

The following tables summarize the quantitative data on the antinociceptive potency of [Dmt¹]DALDA in comparison to morphine and other opioids across various administration routes and pain models.

Table 1: In Vivo Antinociceptive Potency (ED₅₀ Values)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: In Vitro Receptor Binding and Functional Activity



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Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used in the assessment of [Dmt¹]DALDA's antinociceptive properties.

In Vivo Antinociception Assays

1. Tail-Flick Test:

- Purpose: To assess spinal-mediated antinociception in response to a thermal stimulus.

- Procedure: A focused beam of light is applied to the ventral surface of the rodent's tail. The latency to flick the tail away from the heat source is measured. A cut-off time is established to prevent tissue damage. The test is performed before and at various time points after drug administration.
- Data Analysis: The percentage of maximal possible effect (%MPE) is calculated: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$. ED₅₀ values are determined from dose-response curves.

2. Hot Plate Test:

- Purpose: To evaluate supraspinally organized responses to a constant thermal stimulus.
- Procedure: The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to avoid injury.
- Data Analysis: Similar to the tail-flick test, %MPE and ED₅₀ values are calculated.

3. Von Frey Test (for Mechanical Allodynia):

- Purpose: To measure mechanical sensitivity, particularly in models of neuropathic pain.
- Procedure: Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined using methods like the up-down method.
- Data Analysis: The 50% paw withdrawal threshold is calculated and compared between treatment groups.

In Vitro Assays

1. Radioligand Binding Assays:

- Purpose: To determine the binding affinity (K_i) of a compound for a specific receptor.
- Procedure: Cell membranes expressing the receptor of interest (e.g., CHO cells expressing human μ-opioid receptor) are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and

varying concentrations of the test compound ([Dmt¹]DALDA). The amount of radioligand displaced by the test compound is measured.

- Data Analysis: IC₅₀ values (concentration of the compound that inhibits 50% of radioligand binding) are determined and converted to K_i values using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay:

- Purpose: To measure the functional activation of G-protein coupled receptors (GPCRs) by an agonist.
- Procedure: Cell membranes containing the opioid receptor are incubated with GDP, the radiolabeled non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist. Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified.
- Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) is determined from concentration-response curves.

Signaling Pathways and Experimental Workflows

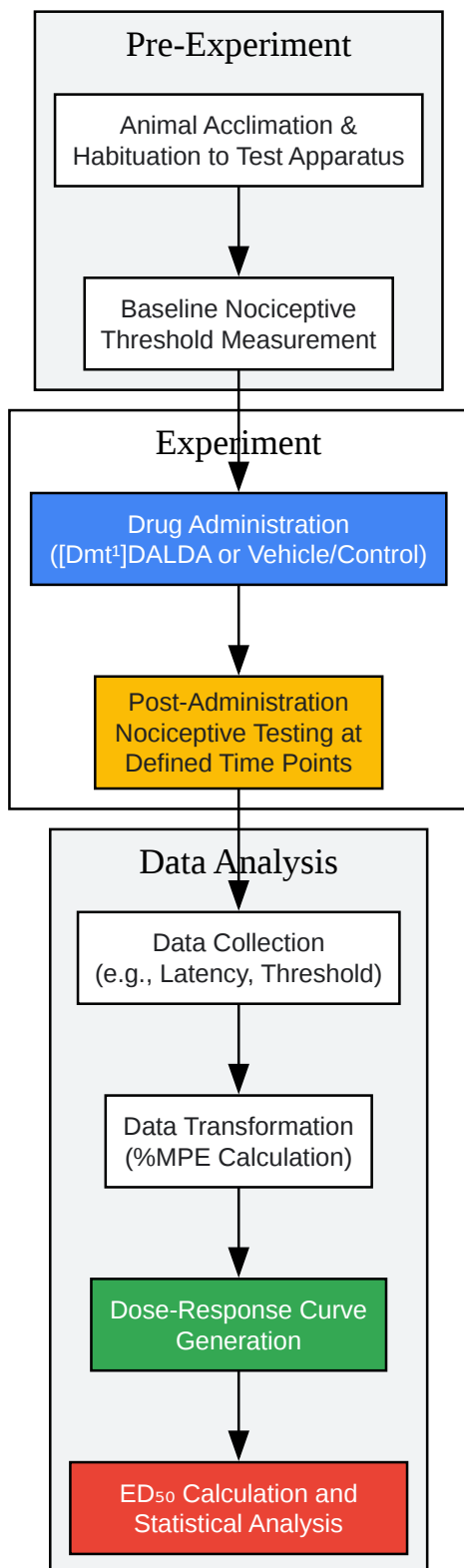
The following diagrams illustrate the proposed signaling pathway of [Dmt¹]DALDA and a typical experimental workflow for assessing its antinociceptive effects.



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